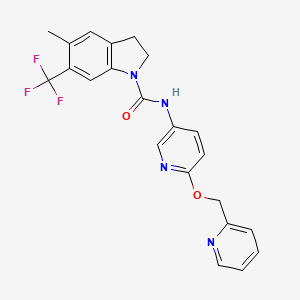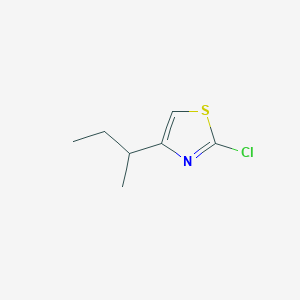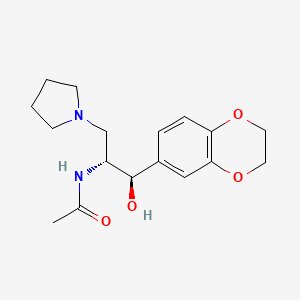![molecular formula C11H17NO3 B6619523 tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1932352-50-5](/img/structure/B6619523.png)
tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[310]hexane-3-carboxylate is a compound known for its intricate bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting with the formation of the azabicyclo[3.1.0]hexane core.
Common starting materials include 1-azabicyclo[3.1.0]hexane derivatives, which undergo formylation to introduce the formyl group at the 1-position.
Protecting groups like tert-butyl esters are often employed to prevent undesired reactions during synthesis.
Industrial Production Methods:
On an industrial scale, the production process would likely involve optimization of reaction conditions to maximize yield and purity, such as controlled temperatures and pressures, and the use of catalysts.
Advanced techniques like continuous flow chemistry might be utilized for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo oxidation reactions, where the formyl group can be converted to a carboxylic acid or other higher oxidation states.
Reduction: This compound can be reduced under specific conditions to form alcohol derivatives.
Substitution: Substitution reactions, particularly at the formyl group or the carboxylate ester, can be performed to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride can be used for reduction reactions.
Substitution: Various nucleophiles like amines or alcohols under basic or acidic conditions can facilitate substitution.
Major Products:
The major products formed depend on the type of reaction. Oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions lead to the formation of new functionalized derivatives.
Scientific Research Applications
Chemistry:
In chemistry, tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology:
It is studied for its potential biological activity, including possible pharmacological effects.
Medicine:
Researchers explore its role in developing new medicinal compounds, particularly due to its unique bicyclic structure that can interact with biological targets.
Industry:
In industry, this compound can be utilized in the production of materials that require specific structural features provided by its bicyclic framework.
Mechanism of Action
Mechanism:
The effects of tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate are primarily attributed to its interaction with specific molecular targets.
Its bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity.
Molecular Targets and Pathways:
Specific pathways and targets are often related to the compound’s structural compatibility with biological molecules, impacting processes like enzyme catalysis or receptor signaling.
Comparison with Similar Compounds
Similar compounds include other azabicyclohexane derivatives such as (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate and tert-butyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylate.
Uniqueness:
What sets tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate apart is its specific stereochemistry and the presence of both formyl and carboxylate functional groups, offering a unique combination for targeted synthesis and biological applications.
This compound, with its unique structural properties, holds considerable potential in advancing both scientific research and industrial applications. Is there any section you’d like to dive deeper into?
Properties
IUPAC Name |
tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOENHGHDTSSY-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
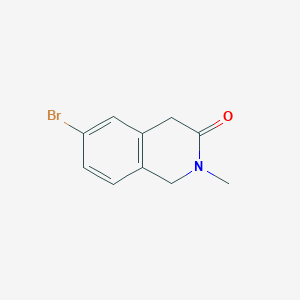
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)
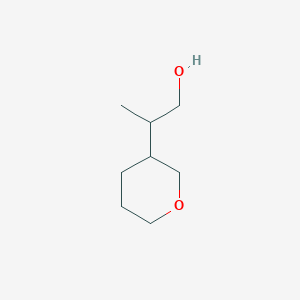
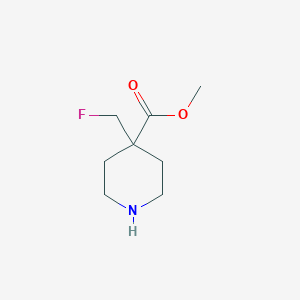


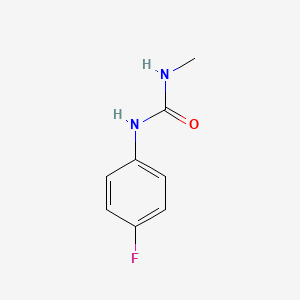
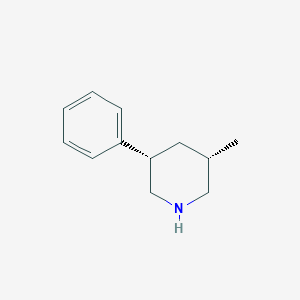
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)
